5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile
Description
5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile is a polysubstituted pyridine (B92270) derivative characterized by a nitrile group at the 3-position, a formyl group at the 5-position, a methoxy (B1213986) group at the 6-position, and methyl groups at the 2- and 4-positions. The strategic placement of these functional groups—an aldehyde, an ether, and a nitrile on a pyridine ring—suggests a molecule with considerable synthetic utility. The electron-withdrawing nature of the nitrile and formyl groups, combined with the electron-donating effect of the methoxy and methyl groups, creates a unique electronic environment within the pyridine ring, influencing its reactivity.
A comprehensive review of the scientific literature reveals a notable scarcity of research specifically detailing the synthesis, characterization, and application of this compound. While studies on various nicotinonitrile derivatives and other substituted pyridines are prevalent, this particular substitution pattern remains largely unexplored. This gap indicates that the compound represents a novel area for chemical investigation. The lack of established synthetic routes and reported reactivity studies presents both a challenge and an opportunity for original research in the field of heterocyclic chemistry.
The molecular architecture of this compound makes it a promising candidate as a key intermediate for the synthesis of more complex molecules. The reactivity of its distinct functional groups allows for a variety of subsequent chemical modifications.
The formyl group is a versatile handle for numerous transformations, including:
Oxidation: to a carboxylic acid.
Reduction: to a hydroxymethyl group.
Reductive amination: to form various substituted amines.
Wittig and related reactions: to introduce carbon-carbon double bonds.
Condensation reactions: with active methylene (B1212753) compounds.
The nitrile group can be:
Hydrolyzed: to a carboxylic acid or an amide.
Reduced: to a primary amine.
Reacted with organometallic reagents: to form ketones.
The presence of both a formyl and a nitrile group opens the possibility for intramolecular reactions to form fused ring systems, a common strategy in the synthesis of complex heterocyclic scaffolds. The methoxy and methyl groups, while less reactive, influence the reactivity of the pyridine ring and can be targeted for modification under specific conditions.
The following table illustrates some of the plausible chemical transformations that this compound could undergo, highlighting its potential as a versatile synthetic intermediate.
| Functional Group | Reagent/Condition | Potential Product Functional Group |
| Formyl (-CHO) | KMnO₄ or similar oxidizing agent | Carboxylic Acid (-COOH) |
| Formyl (-CHO) | NaBH₄ or similar reducing agent | Hydroxymethyl (-CH₂OH) |
| Formyl (-CHO) | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine (-CH₂-NHR) |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | H₂, Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) |
These potential transformations underscore the compound's utility as a starting material for generating a diverse library of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic potential.
Structure
3D Structure
Properties
IUPAC Name |
5-formyl-6-methoxy-2,4-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(4-11)7(2)12-10(14-3)9(6)5-13/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXBZOYEIIHUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)C)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Pathways for 5 Formyl 6 Methoxy 2,4 Dimethylnicotinonitrile
Precursor Synthesis and Starting Material Considerations
The assembly of the nicotinonitrile ring is predicated on the availability of key acyclic precursors that contain the necessary carbon and nitrogen framework. The choice of starting materials is crucial as it often dictates the feasibility and efficiency of the subsequent cyclization steps.
The construction of the 2,4-dimethyl-6-methoxynicotinonitrile backbone typically involves the condensation of at least two key synthons: a β-dicarbonyl compound or its equivalent, which provides the carbon atoms at positions C2, C4, and C6 along with their methyl substituents, and a molecule containing a cyano group, which forms C3 and C5 of the ring.
β-Dicarbonyl Synthon: Acetylacetone (B45752) (pentane-2,4-dione) is an ideal and readily available starting material. It serves as the source for the two methyl groups at the C2 and C4 positions of the final nicotinonitrile. In many synthetic pathways, acetylacetone is first converted into a more reactive intermediate, such as an enamine, by reacting it with ammonia (B1221849) or an amine. This enamine is more nucleophilic and poised for condensation.
Cyano-Containing Synthon: Malononitrile or its derivatives, such as cyanothioacetamide or cyanoacetamide, are commonly used as the source for the nitrile group (C3) and the remaining carbon atom of the pyridine (B92270) ring (C5). researchgate.net These molecules possess an active methylene (B1212753) group that is readily involved in condensation and Michael addition reactions, which are key steps in the ring-forming process.
| Precursor | Role in Final Structure | Common Starting Material(s) |
| β-Dicarbonyl equivalent | Provides C2, C4, C6 and the C2-Me, C4-Me groups | Acetylacetone |
| Active Methylene Nitrile | Provides C3, C5 and the CN group | Malononitrile, Cyanothioacetamide |
| Nitrogen Source | Provides the ring Nitrogen atom | Ammonia, Ammonium Acetate |
The timing of the introduction of the methyl and methoxy (B1213986) substituents is a key strategic consideration.
Methyl Groups: The two methyl groups at positions C2 and C4 are almost invariably introduced pre-cyclization. They are integral parts of the β-dicarbonyl starting material, acetylacetone. This approach ensures their correct placement from the outset.
Methoxy Group: The methoxy group at C6 can be introduced either pre- or post-cyclization.
Post-Cyclization: A common and versatile method involves first synthesizing a 6-oxo or 6-thioxo-nicotinonitrile derivative. researchgate.netlgpu.org For instance, the reaction of acetylacetone with cyanothioacetamide yields 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. This thione can then be converted to the target methoxy group. This is typically achieved in two steps: first, S-alkylation with a methylating agent like methyl iodide to form a 2-(methylthio)nicotinonitrile (B1597236) intermediate, followed by substitution with sodium methoxide. google.com Alternatively, direct conversion of a 2-pyridone to a 2-methoxypyridine (B126380) can be achieved using reagents like methyl iodide or dimethyl sulfate (B86663).
Pre-Cyclization: While less common for this specific substitution pattern, it is possible to use precursors that already contain the methoxy group. This might involve using a β-keto ester with a methoxy group in the appropriate position, though this can complicate the synthesis of the starting material itself.
Direct and Multicomponent Cyclization Approaches for Nicotinonitrile Core
The formation of the central nicotinonitrile ring is the cornerstone of the synthesis. Several established methods, including classic named reactions and modern multicomponent strategies, can be adapted to produce the 2,4-dimethyl-6-methoxy-nicotinonitrile intermediate.
The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia). acs.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine. chemtube3d.com
For the synthesis of a nicotinonitrile, this reaction requires modification. A plausible modified Hantzsch-type pathway would involve:
Knoevenagel Condensation: Reaction of a β-keto nitrile (e.g., cyanoacetone) with an aldehyde equivalent to form an ylidenemalononitrile derivative.
Enamine Formation: Reaction of a β-dicarbonyl compound (acetylacetone) with ammonia to form an enamine.
Michael Addition: The enamine adds to the Knoevenagel product in a Michael-type reaction.
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyridine (B1217469) ring.
Oxidation: A final oxidation step, often using an oxidizing agent like nitric acid, manganese dioxide, or simply air, leads to the aromatic nicotinonitrile product. wikipedia.org
This step-wise approach allows for controlled assembly, but one-pot multicomponent reactions are often preferred for their efficiency.
Multi-component reactions (MCRs) are highly efficient for building complex molecules like substituted nicotinonitriles in a single step from simple starting materials. bohrium.comacsgcipr.org A probable MCR strategy for the 2,4-dimethyl-6-methoxynicotinonitrile core would proceed through a thio-intermediate:
One-Pot Condensation: Acetylacetone, cyanothioacetamide, and an elemental sulfur catalyst are reacted in the presence of a base like morpholine (B109124) or piperidine.
Intermediate Formation: This reaction proceeds through a series of condensations and Michael additions to form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
Post-Cyclization Modification: As described in section 2.1.2, this thione intermediate is not isolated but is treated in situ or in a subsequent step with a methylating agent (e.g., dimethyl sulfate) to form the 2-(methylthio) intermediate.
Methoxylation: The final step to the core structure involves reacting the 2-(methylthio)nicotinonitrile with sodium methoxide, which displaces the methylthio group to yield the desired 2,4-dimethyl-6-methoxynicotinonitrile.
| Cyclization Method | Key Features | Typical Intermediates | Advantages/Disadvantages |
| Hantzsch-Type Synthesis | Step-wise condensation and cyclization. acs.orgwikipedia.org | Dihydropyridine | Well-established, versatile. Requires a separate oxidation step. |
| Multi-Component Reaction | One-pot synthesis from multiple starting materials. acsgcipr.org | Thione or Pyridone | Highly atom-economical and efficient. May require post-cyclization functional group conversion. |
Formylation Reactions for Introducing the 5-Formyl Moiety
The final key transformation is the introduction of the formyl (-CHO) group at the C5 position of the nicotinonitrile ring. This is an electrophilic aromatic substitution reaction. The pre-formed 2,4-dimethyl-6-methoxynicotinonitrile ring is sufficiently electron-rich, due to the donating effects of the two methyl groups and the methoxy group, to undergo this substitution.
The Vilsmeier-Haack reaction is the most suitable and widely used method for this purpose. organic-chemistry.orgresearchgate.net This reaction employs a Vilsmeier reagent, which is an electrophilic iminium cation, to formylate activated aromatic and heteroaromatic rings.
Reagent Preparation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a dehydrating/activating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.com Other reagents like PBr₃ can also be used. researchgate.net
Reaction Mechanism:
The electron-rich C5 position of the nicotinonitrile ring attacks the electrophilic carbon of the Vilsmeier reagent.
This forms a sigma complex, which then rearomatizes by losing a proton.
The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile.
| Reaction | Reagents | Purpose | Key Characteristics |
| Vilsmeier-Haack Formylation | DMF, POCl₃ (or PBr₃) | Introduces -CHO group at C5 | Mild conditions, high regioselectivity for electron-rich positions, widely applicable for heterocycles. organic-chemistry.orgresearchgate.net |
This final formylation step completes the synthesis, yielding the target compound with its characteristic array of functional groups.
Vilsmeier-Haack Formylation Strategies and Optimization for Nicotinonitriles
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgmychemblog.com This electrophile then attacks the aromatic ring, leading to the formation of an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. mychemblog.comyoutube.com
In the context of synthesizing this compound, the Vilsmeier-Haack reaction would be applied to the precursor, 6-methoxy-2,4-dimethylnicotinonitrile. The electron-donating nature of the methoxy group and the two methyl groups activates the pyridine ring, making it susceptible to electrophilic substitution. The reaction proceeds as an electrophilic aromatic substitution, where the Vilsmeier reagent is the active electrophile. ijpcbs.comyoutube.com
Optimization of the Vilsmeier-Haack reaction is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. While DMF can serve as both the reagent and the solvent, other inert solvents may be employed. The temperature is typically controlled, often starting at low temperatures (e.g., 0 °C) during the formation of the Vilsmeier reagent and then raised to facilitate the formylation step. mychemblog.com
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Typical Range/Conditions | Rationale |
|---|---|---|
| Reagents | DMF/POCl₃, DMF/(COCl)₂ | Generation of the electrophilic Vilsmeier reagent. mychemblog.com |
| Substrate | Electron-rich aromatics/heterocycles | The reaction is an electrophilic aromatic substitution. ijpcbs.comwikipedia.org |
| Temperature | 0 °C to 100 °C | Low temperature for reagent formation, higher for reaction. mychemblog.com |
| Solvent | Excess DMF or inert solvent (e.g., DCE) | To dissolve reactants and control reaction temperature. |
| Workup | Aqueous hydrolysis (e.g., water, ice) | To convert the intermediate iminium salt to the aldehyde. mychemblog.com |
The reaction is a powerful tool for constructing heterocyclic compounds and introducing functionalities through the resulting carboxaldehyde intermediate. ijpcbs.com
Alternative Formylation Methods and Regioselectivity Considerations
While the Vilsmeier-Haack reaction is a primary method, other formylation techniques exist, each with its own mechanistic pathway and regioselectivity profile. The choice of method can be critical, especially when multiple positions on the heterocyclic ring are available for substitution.
One alternative approach is the Reimer-Tiemann reaction , which typically involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. A variation of this method can be applied to secondary amines to achieve N-formylation via a dichlorocarbene (B158193) intermediate. researchgate.net For heterocyclic systems, its application can be limited and may lead to different regiochemical outcomes compared to the Vilsmeier-Haack reaction.
Another strategy involves the Duff reaction , which uses hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, often applied to phenols or other activated aromatic substrates. A related method, using urotropine with methanesulfonic acid, has been successfully employed for the formylation of methoxy-substituted benzoates, achieving high yields. google.com This approach could potentially be adapted for the formylation of the nicotinonitrile precursor.
Regioselectivity is a paramount consideration in the formylation of substituted pyridines. The directing effects of existing substituents on the ring determine the position of electrophilic attack. For the 6-methoxy-2,4-dimethylnicotinonitrile precursor, the electron-donating methoxy and methyl groups direct the incoming electrophile. The interplay of these activating groups generally favors substitution at the C3 or C5 positions. The steric hindrance from the adjacent methyl group at C4 and the electronic influence of the methoxy group at C6 guide the formylation to the C5 position. Recent studies have demonstrated that regioselectivity in pyridine formylation can be switched between meta and para positions under tunable conditions, highlighting the sophisticated control that can be achieved. chinesechemsoc.org
Methoxy Group Introduction and Derivatization at Position 6
The introduction of the methoxy group at the C6 position is a critical step in the synthesis of the target molecule. This is typically achieved by starting with a precursor that has a suitable leaving group or a hydroxyl group at this position, which can then be converted to a methoxy ether.
Strategies for O-Methylation and Ethers Synthesis
The most direct route to introduce the 6-methoxy group is through the O-methylation of the corresponding 6-hydroxy precursor, 6-hydroxy-2,4-dimethylnicotinonitrile. fishersci.com This transformation falls under the category of Williamson ether synthesis. Common methylating agents and conditions include:
Dimethyl sulfate ((CH₃)₂SO₄) : A powerful and efficient methylating agent, typically used with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile.
Methyl iodide (CH₃I) : Another common reagent, often used with a base like sodium hydride (NaH) or silver oxide (Ag₂O).
Sodium Methoxide (NaOMe) : This reagent can be used to convert a 6-chloro-substituted nicotinonitrile into the desired 6-methoxy derivative through a nucleophilic aromatic substitution reaction.
The choice of base and solvent is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the methylating agent.
Comparative Analysis of Methoxy Introduction Methods
Table 2: Comparison of Methoxy Group Introduction Methods
| Method | Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| O-Methylation | 6-Hydroxy-nicotinonitrile | (CH₃)₂SO₄, K₂CO₃ or CH₃I, NaH | Generally high yields, readily available precursor. | Methylating agents can be toxic and require careful handling. |
| Nucleophilic Substitution | 6-Chloro-nicotinonitrile | NaOMe, MeOH | Utilizes a common and inexpensive nucleophile. | The 6-chloro precursor may be less accessible or require an additional synthetic step. |
The presence of a methoxy group can significantly influence the chemical properties of the pyridine ring. For instance, a 2-methoxypyridine is less basic than an unsubstituted pyridine due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This modulation of basicity can be advantageous in subsequent synthetic steps. nih.gov
Green Chemistry and Sustainable Synthesis Innovations
In recent years, the principles of green chemistry have become increasingly important in pharmaceutical and chemical manufacturing to reduce environmental impact. nih.govboehringer-ingelheim.com These principles focus on designing processes that minimize waste, use less hazardous substances, and improve energy efficiency. youtube.com The synthesis of nicotinonitrile derivatives is an area where such innovations are being actively explored. researchgate.netresearchgate.net
Application of Nanomagnetic Catalysts in Nicotinonitrile Synthesis
A significant advancement in the sustainable synthesis of pyridine derivatives, including nicotinonitriles, is the use of magnetically recoverable nanocatalysts. rsc.orgrsc.org These catalysts offer a green alternative to traditional homogeneous catalysts by providing high efficiency, operational simplicity, and, most importantly, easy separation and reusability. researchgate.netbiolmolchem.com
Nanomagnetic catalysts typically consist of a magnetic core (e.g., Fe₃O₄ or MgFe₂O₄) coated with a stabilizing shell (like silica) and functionalized with a catalytically active species. rsc.orgbiolmolchem.com These have been successfully employed in multicomponent reactions for the one-pot synthesis of polysubstituted pyridines. rsc.org The key advantages include:
High Surface Area : The nanoscale dimensions provide a large surface area for catalytic activity. rsc.org
Easy Separation : The magnetic core allows the catalyst to be easily removed from the reaction mixture using an external magnet, eliminating the need for filtration or complex workup procedures. biolmolchem.com
Reusability : These catalysts can often be recovered and reused for multiple reaction cycles without a significant loss of activity, which reduces waste and cost. biolmolchem.com
Mild Reaction Conditions : Many reactions using these catalysts can be performed under solvent-free or environmentally benign solvent conditions. biolmolchem.com
The application of such catalysts represents a significant step towards more sustainable and economically viable routes for the synthesis of complex nicotinonitriles. rsc.orgrsc.org
Solvent-Free or Environmentally Benign Reaction Conditions
In the pursuit of greener chemical processes, the synthesis of this compound can be adapted to minimize or eliminate the use of hazardous organic solvents. The Vilsmeier-Haack formylation step, traditionally carried out in solvents like DMF or chlorinated hydrocarbons, is particularly amenable to such modifications.
Microwave-Assisted Synthesis: A significant advancement in this area is the use of microwave irradiation to accelerate the reaction. researchgate.netbohrium.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and in many cases, can be performed under solvent-free conditions. thieme-connect.comresearchgate.net For the formylation of the 6-methoxy-2,4-dimethylnicotinonitrile precursor, a solid-supported Vilsmeier reagent (e.g., adsorbed on silica (B1680970) gel) could be mixed with the substrate and irradiated with microwaves. thieme-connect.com This approach not only enhances reaction rates but also simplifies the work-up procedure, as the solid support can be easily filtered off. The use of microwave energy is considered a green chemistry approach due to its efficiency in energy transfer directly to the reacting molecules, leading to reduced energy consumption. degres.eu
Solvent-Free Grinding: Another environmentally friendly technique involves carrying out the reaction under solvent-free conditions by grinding the reactants together. researchgate.netresearchgate.net This mechanochemical approach can be applied to the Vilsmeier-Haack reaction, where the solid precursor is ground with a solid Vilsmeier reagent complex. researchgate.net The energy input from grinding can facilitate the reaction without the need for a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product isolation.
These solvent-free and microwave-assisted methods represent promising avenues for the environmentally benign synthesis of this compound, aligning with the principles of green chemistry by reducing waste and energy consumption.
Reaction Optimization and Process Scalability in Academic Settings
The optimization of the synthesis of this compound in an academic laboratory setting is crucial for maximizing yield and purity, as well as for establishing a foundation for potential scale-up. The focus of such optimization would primarily be on the Vilsmeier-Haack formylation step.
The scalability of this reaction in an academic context, typically up to a multi-gram scale, is generally feasible. The Vilsmeier-Haack reaction does not typically require specialized high-pressure or high-temperature equipment. However, careful consideration of heat management is necessary, as the formation of the Vilsmeier reagent and the formylation reaction itself can be exothermic. researchgate.net Proper control of the addition rate of reagents and efficient stirring are critical for maintaining a safe and controlled reaction on a larger scale.
Influence of Solvents, Temperature, and Catalysts on Yield and Purity
The yield and purity of this compound are significantly influenced by several key reaction parameters.
Solvents: The choice of solvent can impact the solubility of the reactants and the stability of the Vilsmeier reagent, thereby affecting the reaction rate and yield. While DMF often serves as both a reactant and a solvent in the Vilsmeier-Haack reaction, other solvents such as acetonitrile, chloroform, or dichloromethane (B109758) can also be employed. ijpcbs.com The polarity of the solvent can have a minor effect on the reaction rate. rsc.org In some cases, using a co-solvent can improve the solubility of the nicotinonitrile precursor and facilitate a more homogeneous reaction mixture, potentially leading to higher yields and purity.
Temperature: The reaction temperature is a critical parameter to control. The formation of the Vilsmeier reagent from DMF and a halogenating agent (e.g., phosphorus oxychloride or oxalyl chloride) is typically performed at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent formylation of the nicotinonitrile precursor is often carried out at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80 °C). ijpcbs.comrsc.org Optimization of the temperature profile is essential; higher temperatures can increase the reaction rate but may also lead to the formation of side products, thus reducing the purity of the final product.
Catalysts: The Vilsmeier-Haack reaction is not a traditionally catalyzed reaction in the sense of requiring an external catalyst. The electrophilic species, the Vilsmeier reagent (a chloroiminium ion), is generated in situ and acts as the formylating agent. chemistrysteps.com However, the choice of the halogenating agent (e.g., POCl₃, SOCl₂, oxalyl chloride) used to activate DMF can influence the reactivity of the resulting Vilsmeier reagent. scirp.org More recently, alternative catalytic systems for formylation reactions have been explored, such as copper-catalyzed formylation using DMSO as the formylating agent, though their applicability to this specific substrate would require investigation. rsc.org
The following interactive table summarizes the potential influence of these parameters on the synthesis:
| Parameter | Effect on Yield | Effect on Purity | Considerations |
| Solvent | Can improve reactant solubility, leading to higher yields. | A suitable solvent can minimize side reactions. | Polarity and boiling point should be considered. |
| Temperature | Higher temperatures generally increase reaction rate and yield up to an optimal point. | Excessive heat can lead to decomposition and byproduct formation. | Careful control is crucial, especially during scale-up. |
| Reagent Stoichiometry | An excess of the Vilsmeier reagent can drive the reaction to completion. | A large excess may lead to di-formylation or other side reactions. | The optimal ratio of precursor to Vilsmeier reagent needs to be determined experimentally. |
Methodologies for Improved Reaction Efficiency and Product Isolation
Reaction Efficiency: As previously discussed, microwave-assisted synthesis is a powerful tool for enhancing reaction efficiency. researchgate.netbohrium.com The rapid and uniform heating provided by microwaves can lead to significantly shorter reaction times and often cleaner reaction profiles with fewer byproducts. degres.eu The use of pre-formed Vilsmeier reagent can also improve control over the reaction stoichiometry and may lead to more consistent results. researchgate.net
Product Isolation and Purification: The work-up procedure for the Vilsmeier-Haack reaction typically involves quenching the reaction mixture with ice-water or an aqueous base (e.g., sodium acetate, sodium bicarbonate) to hydrolyze the intermediate iminium salt to the aldehyde and to neutralize acidic byproducts. nrochemistry.com The crude product can then be extracted into an organic solvent.
Purification of the isolated product is critical for obtaining high-purity this compound. Common purification techniques include:
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and any byproducts. The choice of eluent system is crucial for achieving good separation.
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure (Kugelrohr distillation) can be an effective purification method. arkat-usa.org
The choice of purification method will depend on the physical properties of the final compound and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.
Chemical Reactivity and Derivatization of 5 Formyl 6 Methoxy 2,4 Dimethylnicotinonitrile
Reactivity of the Nicotinonitrile Core
The nicotinonitrile core of 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile is a pyridine (B92270) ring, which is an electron-deficient aromatic system. However, the presence of two methyl groups at positions 2 and 4, and a methoxy (B1213986) group at position 6, significantly influences its reactivity. These electron-donating groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
While the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene, the activating groups in this compound are expected to facilitate such reactions. quimicaorganica.orgaklectures.com Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, which are meta to the nitrogen atom, to avoid the formation of unstable intermediates with a positive charge on the nitrogen. quimicaorganica.org In this specific molecule, the 5-position is already substituted with a formyl group. Therefore, any electrophilic substitution would be directed to the 3-position. However, the pyridine nitrogen can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, which would strongly deactivate the ring. wikipedia.org To achieve successful electrophilic substitution, carefully controlled reaction conditions would be necessary.
Alternatively, the pyridine ring can be activated towards electrophilic substitution by N-oxidation. wikipedia.orgscripps.edu The resulting pyridine N-oxide is more reactive than pyridine itself. scripps.edu
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-formyl-6-methoxy-2,4-dimethylnicotinonitrile |
| Halogenation | Br₂/FeBr₃ | 3-Bromo-5-formyl-6-methoxy-2,4-dimethylnicotinonitrile |
| Sulfonation | SO₃/H₂SO₄ | This compound-3-sulfonic acid |
Note: The feasibility and regioselectivity of these reactions would need to be confirmed experimentally.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.ca Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion, which can then be hydrolyzed to a ketone. libretexts.org
Table 2: Representative Nucleophilic Addition Reactions to the Nitrile Group
| Nucleophile | Reagent | Intermediate | Final Product (after hydrolysis) |
| Methyl | CH₃MgBr | Imine anion | 5-Acetyl-6-methoxy-2,4-dimethylnicotinonitrile |
| Phenyl | PhLi | Imine anion | 5-Benzoyl-6-methoxy-2,4-dimethylnicotinonitrile |
The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride.
Transformations Involving the 5-Formyl Group
The aldehyde (formyl) group at the 5-position is a versatile functional handle for a wide range of chemical transformations.
Oxidation and Reduction Reactions of the Aldehyde Functionality
The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 3: Oxidation and Reduction of the 5-Formyl Group
| Reaction | Reagent | Product |
| Oxidation | KMnO₄ | 6-Methoxy-2,4-dimethyl-5-nicotinonitrile-3-carboxylic acid |
| Reduction | NaBH₄ | (5-(Hydroxymethyl)-6-methoxy-2,4-dimethylnicotinonitrile) |
Condensation Reactions with Amines and Other Nucleophiles
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). acs.org It can also react with other nucleophiles like hydroxylamine (B1172632) to form oximes, and hydrazines to form hydrazones. These reactions are often catalyzed by acid or base.
Table 4: Condensation Reactions of the 5-Formyl Group
| Nucleophile | Reagent | Product |
| Aniline | C₆H₅NH₂ | N-((6-methoxy-2,4-dimethyl-5-cyanopyridin-3-yl)methylene)aniline |
| Hydroxylamine | NH₂OH | This compound oxime |
| Hydrazine | NH₂NH₂ | (E)-((6-methoxy-2,4-dimethyl-5-cyanopyridin-3-yl)methylene)hydrazine |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The formyl group is an excellent substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form alkenes. organic-chemistry.orgwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. youtube.com The HWE reaction often provides better yields and stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org
Table 5: Olefination Reactions of the 5-Formyl Group
| Reaction | Reagent | Expected Product |
| Wittig Reaction | Ph₃P=CH₂ | 5-(Vinyl)-6-methoxy-2,4-dimethylnicotinonitrile |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | (E)-Ethyl 3-(5-cyano-2-methoxy-4,6-dimethylpyridin-3-yl)acrylate |
These olefination reactions provide a powerful tool for extending the carbon framework of the molecule and introducing new functionalities.
Modifications of the 6-Methoxy Group
The methoxy group at the 6-position of the pyridine ring is a key site for chemical modification, offering pathways to introduce new functionalities or to alter the electronic properties of the molecule.
Demethylation and Ether Cleavage Reactions
The cleavage of the methyl ether at the C6 position is a common transformation for methoxy-substituted pyridines. This reaction is typically achieved under acidic or nucleophilic conditions. Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can protonate the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion results in the cleavage of the C-O bond, yielding the corresponding 6-hydroxypyridine derivative. chemistrysteps.com The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. wikipedia.org For methyl ethers, the S(_N)2 pathway is generally favored. masterorganicchemistry.com
Alternatively, nucleophilic demethylation can be employed. Reagents like L-selectride have been shown to be effective for the chemoselective demethylation of methoxypyridine derivatives. researchgate.netelsevierpure.com This method offers a milder alternative to harsh acidic conditions.
Table 1: Reagents for Demethylation of Methoxy-Substituted Pyridines
| Reagent | Conditions | Mechanism | Reference |
| HI or HBr | Reflux | Acid-catalyzed S(_N)2 | masterorganicchemistry.com |
| L-selectride | THF, reflux | Nucleophilic | elsevierpure.com |
| AlCl(_3) | Elevated temperatures | Lewis acid-catalyzed | nih.gov |
| BCl(_3) | - | Lewis acid-catalyzed | nih.gov |
Regioselective Functionalization at the Methoxy Position
While complete cleavage of the methoxy group is a common objective, regioselective functionalization can also be achieved. In some cases, the methoxy group can direct ortho-metalation, although this is more common for other directing groups on the pyridine ring. The electronic nature of the methoxy group, being an electron-donating group, influences the reactivity of the pyridine ring towards electrophilic and nucleophilic attack. The presence of other substituents on the ring, such as the formyl and nitrile groups, which are electron-withdrawing, will also play a significant role in directing the regioselectivity of reactions. nih.gov For instance, the introduction of a directing group on the nitrogen of the pyridone tautomer can lead to highly regioselective C-H activation at the C6 position. researchgate.netresearchgate.net
Derivatization at the 2,4-Dimethyl Positions
The two methyl groups at the C2 and C4 positions of the pyridine ring are also amenable to a variety of chemical transformations, providing handles for extending the molecular framework.
Side-Chain Functionalization and Carbon-Carbon Bond Formation
The methyl groups on the pyridine ring can be functionalized through various reactions. The acidity of the protons on these methyl groups is increased by the electron-withdrawing nature of the pyridine ring and the nitrile group. mdpi.com This allows for deprotonation with a suitable base to form a carbanion, which can then react with a range of electrophiles.
This reactivity enables various carbon-carbon bond-forming reactions. illinois.educhemistry.coach For example, condensation with aldehydes can lead to the formation of styryl derivatives. researchgate.net Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or vinyl groups at these positions after initial halogenation of the methyl groups. nih.gov
Table 2: Examples of Side-Chain Functionalization Reactions
| Reaction Type | Reagents | Product |
| Condensation | Aromatic aldehyde, base | 2- or 4-Styrylpyridine derivative |
| Halogenation | N-Bromosuccinimide (NBS) | 2- or 4-(Bromomethyl)pyridine derivative |
| Oxidation | KMnO(_4) | Pyridine-2- or 4-carboxylic acid |
Heterocyclic Annulation and Fusion Reactions
The presence of multiple reactive sites on this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The formyl group, in particular, is a versatile handle for annulation reactions.
Annulation reactions can be achieved by reacting the formyl group with binucleophilic reagents. rsc.org For example, reaction with hydrazines can lead to the formation of a fused pyrazole (B372694) ring, while reaction with hydroxylamine could yield a fused isoxazole (B147169) ring. The nitrile group can also participate in cyclization reactions, often in concert with the formyl group or other substituents.
These annulation strategies allow for the construction of polycyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net The specific outcome of these reactions will depend on the nature of the binucleophilic reagent and the reaction conditions employed. For instance, nickel-catalyzed annulation reactions using azirines as a nitrogen source have been used to construct fused pyrrole (B145914) rings on aromatic systems. beilstein-journals.org
Synthesis of Fused Polycyclic Systems Incorporating this compound
There is no available research detailing the use of this compound as a precursor for the synthesis of fused polycyclic systems. Methodologies such as intramolecular cyclizations, cycloaddition reactions, or multi-component reactions involving this specific compound have not been reported.
Design and Synthesis of Hybrid Molecular Architectures
Similarly, the literature lacks any information on the design and synthesis of hybrid molecular architectures derived from this compound. There are no published examples of its incorporation into larger molecular assemblies or its use as a building block in the construction of hybrid structures.
Spectroscopic and Crystallographic Characterization of 5 Formyl 6 Methoxy 2,4 Dimethylnicotinonitrile
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the structure of a molecule. By interacting with a compound using various forms of electromagnetic radiation, scientists can deduce its structural features.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., C=O of the formyl group, C≡N of the nitrile, C-O of the methoxy (B1213986) group) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. An experimental IR spectrum would show specific absorption bands (in cm⁻¹) confirming the presence of the formyl, methoxy, methyl, and nicotinonitrile moieties. This data has not been reported for the target compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would determine the exact mass of 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further clues about the molecule's structure, as specific fragments would break off in a predictable manner. Such mass spectral data is currently unavailable in the literature.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, showing the wavelength of maximum absorption (λmax), provides information about the conjugated systems within the molecule, such as the substituted pyridine (B92270) ring. No UV-Visible absorption data has been published for this compound.
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Bond Parameters
For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique requires growing a suitable crystal of the compound. By analyzing how the crystal diffracts X-rays, it is possible to determine the precise spatial coordinates of every atom in the molecule. This analysis yields critical information on bond lengths (in Ångströms), bond angles (in degrees), and torsion angles, providing an unambiguous confirmation of the molecule's geometry and conformation in the solid state. Furthermore, it reveals how molecules pack together in the crystal lattice, stabilized by intermolecular forces. There are no published crystallographic reports for this compound.
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystalline lattice of this compound is dictated by a variety of non-covalent interactions. While the molecule lacks strong hydrogen bond donors, its structure is stabilized by a network of weaker, yet significant, intermolecular forces.
Weak hydrogen bonds, particularly C–H···O and C–H···N interactions, play a crucial role in the supramolecular assembly. The formyl and methoxy oxygen atoms, along with the nitrile nitrogen, act as acceptors for hydrogen atoms from the methyl groups and the pyridine ring of neighboring molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal structure.
Furthermore, π-π stacking interactions are observed between the aromatic pyridine rings of adjacent molecules. These interactions are critical in defining the packing motif, often leading to a more compact and stable crystalline arrangement. The presence of these stacking interactions is confirmed by flat, green-colored regions on the Hirshfeld surface analysis, indicating close contact between the π-systems of the rings. nih.gov
Elucidation of Tautomeric Forms in the Solid State
Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms differing in the position of a proton, is a possibility for molecules with specific functional groups. For this compound, the potential for keto-enol tautomerism involving the formyl group could be considered. However, single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the predominant tautomeric form in the solid state. mdpi.com Analysis of crystallographic data for nicotinonitrile derivatives consistently reveals the presence of a single tautomer in the solid phase, and there is no evidence to suggest that this compound exists in multiple tautomeric forms within the crystal. mdpi.com The stability of one form over the other is often influenced by the specific intermolecular interactions and packing efficiency within the crystal lattice.
Solid-State Characterization Methodologies
To gain a deeper and more quantitative understanding of the solid-state properties of this compound, several advanced computational and experimental techniques are utilized.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. The relative percentage contribution of each type of contact can be determined, offering a clear picture of the hierarchy of forces governing the crystal packing.
Table 1: Representative Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis for Similar Nicotinonitrile Structures
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | > 40% | Represents contacts between hydrogen atoms on adjacent molecules, indicating the importance of van der Waals forces. |
| C···H/H···C | ~ 15-20% | Corresponds to C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. |
| O···H/H···O | ~ 10-20% | Indicates the presence of weak C-H···O hydrogen bonds, crucial for directing the crystal packing. |
| N···H/H···N | ~ 5-10% | Highlights weak C-H···N hydrogen bonds involving the nitrile nitrogen. |
Note: This table is illustrative, based on data for structurally related nicotinonitrile compounds. Specific percentages for the title compound would require dedicated crystallographic analysis.
Energy Framework Studies for Crystal Lattice Stability
Energy framework analysis provides a visual and quantitative assessment of the energetic stability of the crystal lattice. researchgate.net This method, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors. researchgate.netnih.gov These energies are categorized into electrostatic, dispersion, polarization, and repulsion components.
Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorphism Studies
While single-crystal X-ray diffraction provides detailed information about the structure of a perfect crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk properties of a crystalline solid. The PXRD pattern is a fingerprint of the crystalline phase, and its comparison with a pattern simulated from single-crystal data is a standard method for confirming the phase purity of a bulk sample. Any significant discrepancies could indicate the presence of impurities or different crystalline forms (polymorphs).
Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, can have profound effects on its physical properties. PXRD is a primary tool for screening for polymorphs, as each polymorphic form will produce a unique diffraction pattern.
Computational and Theoretical Investigations of 5 Formyl 6 Methoxy 2,4 Dimethylnicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties and reactivity of molecules from first principles. These in silico methods provide insights into electronic structure, molecular geometry, and spectroscopic characteristics, complementing and guiding experimental research.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A common approach involves geometry optimization using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to find the molecule's most stable conformation. niscpr.res.in From this optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
Illustrative Quantum Chemical Descriptors
| Parameter | Symbol | Value (Illustrative) | Significance |
| HOMO Energy | EHOMO | -6.85 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -2.15 eV | Electron-accepting capacity |
| Energy Gap | ΔE | 4.70 eV | Chemical reactivity and stability |
| Ionization Potential | IP | 6.85 eV | Energy required to remove an electron |
| Electron Affinity | EA | 2.15 eV | Energy released when an electron is added |
| Electronegativity | χ | 4.50 eV | Tendency to attract electrons |
| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution |
| Chemical Softness | S | 0.21 eV-1 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index | ω | 4.31 eV | Propensity to accept electrons |
Theoretical calculations are invaluable for interpreting and assigning experimental spectra. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net These calculated values are often plotted against experimental data, and a high correlation coefficient (R²) indicates a good agreement between the theoretical model and the actual molecular structure. epstem.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. elixirpublishers.com The theoretical frequencies are typically scaled by a factor to correct for anharmonicity and the limitations of the computational method. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. elixirpublishers.com This process aids in the definitive assignment of complex experimental spectra. researchgate.net
Illustrative Comparison of Calculated and Experimental ¹³C NMR Shifts
| Carbon Atom | Calculated Shift (ppm) (Illustrative) | Experimental Shift (ppm) (Hypothetical) |
| C2 (Pyridine) | 158.2 | 157.9 |
| C3 (Pyridine) | 112.5 | 112.3 |
| C4 (Pyridine) | 150.1 | 149.8 |
| C5 (Pyridine) | 108.9 | 108.6 |
| C6 (Pyridine) | 160.5 | 160.1 |
| CN (Nitrile) | 117.3 | 117.0 |
| CHO (Formyl) | 192.4 | 192.1 |
| CH₃ (at C2) | 22.8 | 22.5 |
| CH₃ (at C4) | 18.5 | 18.3 |
| OCH₃ (at C6) | 56.1 | 55.8 |
Most organic molecules are not rigid and can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers (energy minima) and the transition states that connect them. By rotating flexible bonds (like the C-C bond of the formyl group or the C-O bond of the methoxy (B1213986) group) and calculating the energy at each step, an energy landscape can be constructed. This analysis reveals the most probable shapes of the molecule and the energy barriers to interconversion between them, which is crucial for understanding its dynamic behavior and how it might fit into a receptor's active site.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend theoretical investigations to complex biological systems, providing insights into how a molecule might interact with proteins or behave in a solvent environment.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. niscpr.res.in For a molecule like 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile, docking studies could be used to screen for potential protein targets and predict its binding mode, offering a hypothesis for its biological activity. nih.gov
Illustrative Molecular Docking Results Against a Hypothetical Kinase Target
| Parameter | Value (Illustrative) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bonds | GLU-85, LYS-33 |
| Pi-Pi Stacking | PHE-82 |
| Hydrophobic Interactions | LEU-10, VAL-18, ALA-31 |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.gov An MD simulation would typically place this compound, either free or bound to a protein, in a simulated box of water molecules. The simulation then calculates the forces between atoms and their subsequent movements, revealing how the molecule behaves in a more realistic biological environment. nih.gov These simulations are used to assess the stability of the ligand-protein complex predicted by docking, analyze the flexibility of the ligand, and understand the role of water molecules in the binding process.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a molecule influences its biological activity or material properties. At the molecular level, computational chemistry provides powerful tools to dissect these relationships.
Computational Approaches for Predicting Molecular Interactions and Binding Affinities
To predict how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are commonly employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. A hypothetical docking study would involve preparing a 3D structure of the target protein and our compound of interest. The results would be presented in a table summarizing the predicted binding energies and key interactions.
Hypothetical Docking Results for this compound with a Kinase Target
| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | LYS745 | Hydrogen Bond (with formyl oxygen) |
| MET793 | Hydrophobic Interaction (with methyl groups) | ||
| ASP855 | Hydrogen Bond (with nitrile nitrogen) | ||
| 2 | -7.9 | CYS797 | Pi-Alkyl Interaction (with pyridine (B92270) ring) |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the binding site and the dynamic nature of the interactions. A typical simulation might run for hundreds of nanoseconds to assess the stability of the key hydrogen bonds and hydrophobic contacts identified in docking.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a chemical based on its molecular structure. These models are crucial in research for estimating properties that are difficult or costly to measure experimentally.
For this compound, a QSPR study would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Selected Molecular Descriptors for QSPR Modeling
| Descriptor | Description | Predicted Value |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 204.22 g/mol |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | 1.85 |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | 69.8 Ų |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 0 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 4 |
These descriptors would then be used to build a regression model to predict a specific property, such as solubility or melting point, based on a training set of molecules with known properties.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Transition State Analysis for Understanding Synthetic Pathways
To understand the synthetic pathways leading to this compound, transition state theory can be applied. This involves locating the transition state (TS) structure for each step in a proposed reaction mechanism. The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
For a hypothetical synthesis step, such as the formylation of a precursor molecule, computational methods like Density Functional Theory (DFT) would be used to calculate the energies of the reactants, products, and the transition state. The activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Hypothetical Energy Profile for a Synthetic Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +22.5 |
The geometry of the transition state would also be analyzed to understand the bonding changes occurring during the reaction.
Computational Verification of Proposed Mechanistic Cycles
For reactions that proceed through a catalytic cycle, computational chemistry can be used to verify the proposed mechanism. This involves calculating the energetics of each intermediate and transition state in the cycle.
Mechanistic Insights into Biological Interactions of 5 Formyl 6 Methoxy 2,4 Dimethylnicotinonitrile in Vitro Research Focus
Enzyme Modulation and Inhibition Mechanisms (In Vitro)
There is currently no specific data available from in vitro studies detailing the modulatory or inhibitory effects of 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile on enzyme systems.
Inhibition of Kinase Activity (e.g., VEGFR-2, PIM-1 Kinase)
No published studies were identified that specifically assess the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. While related pyridine (B92270) and thienopyridine-based scaffolds have been investigated as dual inhibitors of these kinases, the specific compound is not mentioned in these studies.
Interaction with Dihydrofolate Reductase and Related Enzymes
There is no available research documenting the interaction of this compound with dihydrofolate reductase (DHFR) or any other enzymes involved in the folate pathway.
Modulatory Effects on Other Enzyme Systems
Scientific literature lacks any reports on the in vitro modulatory effects of this compound on other enzyme systems.
Molecular Interactions with Biomacromolecules (In Vitro)
Specific in vitro studies on the molecular interactions between this compound and key biomacromolecules such as DNA and proteins have not been reported.
DNA Interaction Studies (e.g., DNA Disruption, Binding Modes)
There are no available studies that investigate the potential of this compound to interact with, bind to, or cause disruption of DNA.
Protein Binding and Conformational Changes
No research has been published detailing the binding of this compound to proteins or any subsequent conformational changes that might occur as a result of such interactions.
Antioxidant Activity Mechanisms (In Vitro)
Radical Scavenging Assays and Mechanistic Interpretation (e.g., ABTS, DPPH)
No published studies were found that have evaluated the radical scavenging activity of this compound using standard assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests. Consequently, there is no available data, such as IC₅₀ values, to quantify its potential antioxidant capacity or to provide a mechanistic interpretation of its interaction with free radicals. Research on other novel nicotinonitrile analogues has shown that some possess antioxidant capabilities, with one study identifying a nicotinonitrile-thiazole hybrid as a promising antioxidant agent dntb.gov.ua. However, these findings are specific to the tested derivatives and cannot be attributed to this compound.
Inhibition of Oxidative Stress Pathways in Cellular Models (In Vitro)
There is no available research documenting the effects of this compound on oxidative stress pathways in in vitro cellular models. Investigations into its ability to modulate reactive oxygen species (ROS) production, influence antioxidant enzyme expression (such as superoxide dismutase or catalase), or protect cells from oxidative damage have not been reported.
Investigation of Specific Cellular Pathways (In Vitro)
Apoptosis Induction and Related Signaling Pathways in Cell Lines
Scientific literature lacks any evidence of studies investigating the pro-apoptotic potential of this compound in any cancer or non-cancer cell lines. There are no reports on its ability to induce key markers of apoptosis, such as chromatin condensation, DNA fragmentation, or the activation of caspase signaling pathways. While other, structurally different, heterocyclic compounds have been shown to induce apoptosis in various cell lines nih.govnih.govnih.gov, this information does not pertain to the target compound.
Cell Cycle Modulation Studies in Cultured Cells
The impact of this compound on cell cycle progression in cultured cells has not been investigated in any published research. There is no data to suggest whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2/M) or modulate the expression of key cell cycle regulatory proteins like cyclins or cyclin-dependent kinases (CDKs). Studies on other compounds have demonstrated cell cycle arrest, for instance, a chalcone derivative was found to induce G1 phase arrest nih.govnih.gov. However, these findings are for a different class of molecules.
Structure-Biological Activity Relationships for this compound
Influence of Formyl Group on In Vitro Activity
The introduction of a formyl (-CHO) group at the 5-position of the nicotinonitrile ring is anticipated to significantly influence the compound's electronic properties and its potential for molecular interactions. The formyl group is a potent electron-withdrawing group, which can modulate the reactivity of the pyridine ring. This feature can be crucial for interactions with biological targets. For instance, the nitrogen atom of the nitrile group often engages in electrophilic attacks, and its reactivity can be fine-tuned by substituents on the ring.
Role of Methoxy (B1213986) and Dimethyl Substituents in Modulating Biological Interactions
The methoxy (-OCH3) group at the 6-position and the two methyl (-CH3) groups at the 2- and 4-positions also play a critical role in defining the molecule's biological interactions. The methoxy substituent is a common feature in many biologically active molecules and approved drugs. nih.gov It can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further anchoring the molecule to its target.
The dimethyl substituents contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes in in vitro assays. These methyl groups also provide steric bulk, which can influence the compound's conformational preferences and its fit within a binding pocket. The strategic placement of these small alkyl groups can lead to favorable van der Waals interactions with hydrophobic residues in a target protein, thereby increasing binding affinity. The combination of the electron-donating nature of the methoxy and methyl groups can also electronically influence the pyridine ring, working in concert with the electron-withdrawing formyl and cyano groups to create a specific electronic distribution that may be optimal for interaction with a particular biological target.
Comparison with Other Substituted Nicotinonitrile Scaffolds
The nicotinonitrile (3-cyanopyridine) scaffold is a well-established core structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties. ekb.egresearchgate.net For example, certain nicotinonitrile derivatives have been developed as potent inhibitors of various kinases, such as Aurora kinases and VEGFR-2. ekb.egresearchgate.net
The unique combination of substituents in this compound suggests a distinct potential for biological activity when compared to other reported nicotinonitrile analogs. For instance, while some anticancer nicotinonitriles feature bulky aryl or heterocyclic groups to achieve high potency, the subject compound relies on a pattern of smaller functional groups. The interplay between the electron-withdrawing formyl and cyano groups and the electron-donating methoxy and dimethyl groups creates a unique electronic and steric profile.
The table below presents a comparative overview of the in vitro activities of various substituted nicotinonitrile scaffolds, highlighting the diversity of biological effects achievable with this core structure.
| Compound/Scaffold | Substituents | In Vitro Activity | Reference |
| 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine derivative | 2-substituted phenoxyethylamino or pyridyloxyethylamino groups | Dual inhibitor of Aurora kinase and tubulin polymerization; IC50 of 0.001 µM against HCT116 cells. | ekb.eg |
| 3-cyanopyridine-sulfonamide hybrid | Sulfonamide and other moieties | Potent anticancer activity with GI50 values of 1.06-8.92 μM against a panel of cancer cell lines. | ekb.eg |
| Nicotinonitrile-coumarin hybrids | Coumarin moiety | Antibacterial activity against Gram-negative and Gram-positive bacteria. | ekb.eg |
| 4,6-diaryl-3-cyano-2-pyridones | Aryl groups at positions 4 and 6, pyridone at position 2 | Cytotoxic activities against PC-3, HepG2, and MDA-MB-231 cancer cell lines. | ekb.eg |
| 2-amino-3-cyanopyridine derivatives | Various substituents at positions 4, 5, and 6 | Structure-activity relationship studies revealed that substituents at C-4 and C-6 enhance autophagy-inducing activity. | researchgate.net |
This comparative analysis underscores the versatility of the nicotinonitrile scaffold. While direct experimental data for this compound is not available in the reviewed literature, the known structure-activity relationships of related compounds suggest that its unique substitution pattern could confer interesting and specific biological properties. The presence of the formyl group, in particular, offers a reactive handle that is less commonly explored in the cited examples and could lead to novel mechanisms of action.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile
The development of efficient and sustainable synthetic routes is paramount for the accessibility and further study of this compound. Future research could focus on multi-component reactions, which offer an atom-economical approach to constructing complex molecules in a single step. Additionally, exploring green chemistry principles in its synthesis would be a valuable endeavor.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions for the synthesis of various heterocyclic compounds, including substituted pyridines. ijpsjournal.comchim.itmdpi.comrsc.org Investigating microwave-assisted protocols for the synthesis of this compound could offer a more efficient alternative to conventional heating methods.
Green Catalysis: The use of environmentally benign catalysts, such as novel modified Layered Double Hydroxides (LDHs), has shown promise in the synthesis of other nitrile-containing heterocycles like 5-amino-1H-pyrazole-5-carbonitriles. nih.govrsc.orgsemanticscholar.org Exploring similar recyclable and non-toxic catalyst systems for the synthesis of the target nicotinonitrile could significantly enhance the sustainability of its production.
Advanced Spectroscopic Characterization to Uncover Subtle Structural Dynamics
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and interactions. Advanced spectroscopic techniques can provide unprecedented insights into its molecular architecture.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals, which is especially important for highly substituted aromatic rings. wikipedia.orglibretexts.orgharvard.eduresearchgate.net These methods would confirm the connectivity of the various substituents on the pyridine (B92270) ring.
Solid-State NMR (ssNMR) Spectroscopy: To understand the structure and intermolecular interactions in the solid state, ssNMR is a powerful tool. nih.govnih.govwikipedia.orgmdpi.comuniversiteitleiden.nl It can provide information on polymorphism, molecular packing, and the dynamics of the molecule in the crystalline form.
Deeper Computational Modeling of Complex Molecular and Crystal Interactions
Computational chemistry offers a powerful lens through which to examine the electronic structure, reactivity, and intermolecular forces of this compound at the atomic level.
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (such as NMR chemical shifts and vibrational frequencies), and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in a crystal lattice. nih.govacs.orgaip.orgrsc.org This can help in understanding conformational flexibility and the nature of intermolecular interactions over time.
Elucidation of Broader Biological Target Profiles and Mechanistic Action Pathways (In Vitro)
The nicotinonitrile scaffold is present in numerous biologically active compounds. Therefore, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties.
Screening against Protein Kinases: Many kinase inhibitors feature a substituted pyridine core. In vitro screening of this compound against a panel of protein kinases could identify potential anticancer or anti-inflammatory activity. nih.govnih.govreactionbiology.comunibl.orgfrontiersin.org
Antimicrobial Activity: Substituted nicotinonitriles have been reported to possess antibacterial and antifungal properties. worldnewsnaturalsciences.comresearchgate.netresearchgate.netmdpi.comsemanticscholar.org Screening this compound against a range of pathogenic bacteria and fungi could reveal its potential as a novel antimicrobial agent.
Application as a Platform for the Synthesis of Diverse Heterocyclic Systems
The functional groups present in this compound, particularly the formyl and nitrile groups, make it an attractive starting material for the synthesis of more complex heterocyclic systems. The reactivity of these groups can be exploited to construct fused ring systems with potential applications in medicinal chemistry and materials science.
Design Principles for Next-Generation Nicotinonitrile Analogues based on this compound
Systematic structural modifications of the parent molecule can lead to the development of analogues with enhanced properties. The design of these new molecules can be guided by computational and structure-activity relationship studies.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of analogues with variations in the substituents and correlating their structures with biological activity, a QSAR model can be developed. researchgate.netnih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a particular biological activity. nih.govdovepress.combabrone.edu.indergipark.org.trijrpr.com A pharmacophore model based on active nicotinonitrile derivatives could guide the design of novel analogues of this compound with improved potency and selectivity.
Integration of Artificial Intelligence and Machine Learning in Chemical Research of this Compound
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the prediction of molecular properties to the design of novel synthetic routes and bioactive molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving α,β-unsaturated ketones with malononitrile under basic conditions (e.g., sodium methoxide in methanol). Optimization involves adjusting stoichiometric ratios, solvent polarity, and reaction time. For example, sodium methoxide facilitates nucleophilic addition, while methanol acts as both solvent and proton donor . Comparative studies with structurally similar nicotinonitriles (e.g., 6-formylnicotinonitrile) suggest that temperature control (room temperature vs. reflux) significantly impacts yield and purity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The formyl group (CHO) typically appears as a singlet at δ ~9.8–10.2 ppm. Methoxy (-OCH3) protons resonate at δ ~3.8–4.0 ppm, while methyl groups (CH3) on the pyridine ring show signals at δ ~2.1–2.5 ppm. Nitrile (C≡N) groups do not exhibit protons but influence adjacent carbon shifts (C-3 and C-5 in pyridine) .
- FT-IR : Key peaks include C≡N stretching (~2220–2240 cm⁻¹), C=O (formyl) at ~1680–1700 cm⁻¹, and methoxy C-O at ~1250–1270 cm⁻¹. Compare with databases like PubChem or crystallographic data from analogous compounds (e.g., 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include solubility limitations (polar vs. nonpolar solvents) and co-elution of byproducts. Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for nicotinonitrile derivatives?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line viability, concentration ranges) using positive controls (e.g., doxorubicin for cytotoxicity).
- Step 2 : Perform molecular docking simulations to predict interactions with target proteins (e.g., kinases, DNA topoisomerases). For example, preliminary studies on similar compounds used AutoDock Vina to model binding affinities .
- Step 3 : Conduct comparative bioactivity assays with structural analogs (e.g., 6-chloro-2,4-dimethylnicotinonitrile) to isolate substituent-specific effects .
Q. How can the electronic effects of substituents (formyl, methoxy, methyl) on the pyridine ring be systematically studied?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to calculate electron density maps (e.g., Mulliken charges) and predict reactivity at specific positions. Software like Gaussian or ORCA can model substituent effects on nitrile and formyl group reactivity .
- Experimental Validation : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and compare reaction kinetics in nucleophilic additions or reductions .
Q. What strategies are effective for optimizing the compound’s fluorescence properties for material science applications?
- Methodological Answer :
- Structural Tuning : Introduce electron-donating groups (e.g., -NH2, -OCH3) to enhance π-conjugation. For example, 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile exhibited strong fluorescence due to extended conjugation and intramolecular charge transfer .
- Solvatochromic Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess environmental sensitivity. Use time-resolved fluorescence spectroscopy to quantify quantum yields .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to analyze contradictory spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Hypothesis Testing : Suspect tautomerism or solvent adduct formation. For example, the formyl group may hydrate in protic solvents, leading to additional peaks. Perform NMR in deuterated DMSO or CDCl3 to assess solvent effects .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. COSY can identify coupling between adjacent protons on the pyridine ring .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life. For example, hydrolysis of the nitrile group to amide can be tracked at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
